molecular formula C14H18N2S B581629 Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- CAS No. 1263279-88-4

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)-

Cat. No.: B581629
CAS No.: 1263279-88-4
M. Wt: 246.372
InChI Key: VKZRBORNQBPFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is a chemical compound with the molecular formula C14H18N2S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-piperidinylmethyl aldehyde under acidic conditions to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole
  • 4-Methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one
  • (2R)-5-(1,3-Benzothiazol-2-ylsulfonyl)-2-methyl-1,2-pentanediol

Uniqueness

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is unique due to its specific structural features, such as the presence of the piperidinylmethyl group, which may confer distinct biological and chemical properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-16-13-9-12(2-3-14(13)17-10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZRBORNQBPFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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